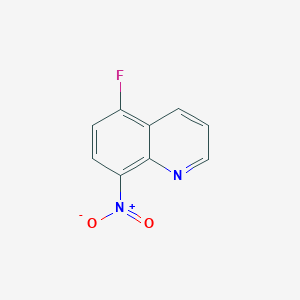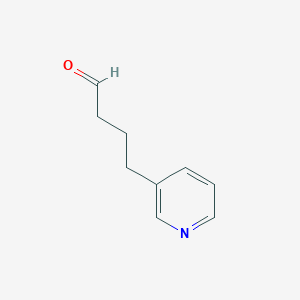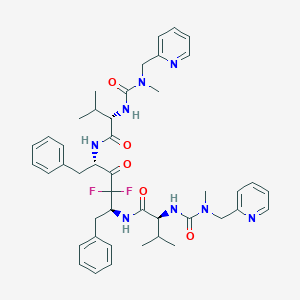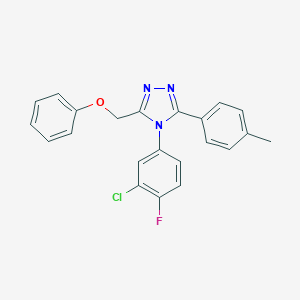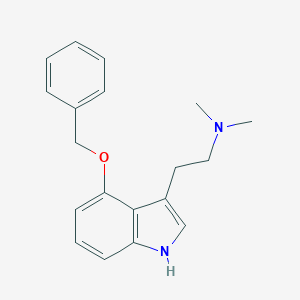
O-Benzyl Psilocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Benzyl Psilocin is a form of the hallucinogenic drug psilocybin . Psilocybin and other related substances are classified as indole alkaloids, which are synthesized by the enzyme tryptophan decarboxylase .
Synthesis Analysis
The synthetic route to psilocybin relies on synthesizing psilocin from the starting material, 4-hydroxyindole, and later converting psilocin into psilocybin by phosphorylation . The synthesis of psilocybin has been challenging because of the labile nature of the phosphorylation dibenzyl ester reagent and related intermediates .Molecular Structure Analysis
O-Benzyl Psilocin contains a total of 46 bond(s); 24 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrole(s) .Chemical Reactions Analysis
The most troublesome step in the synthesis of psilocybin is the last, the phosphorylation of psilocin. In the original synthesis by Hofmann et al., the phosphorylation step was accomplished using O,O-dibenzylphosphoryl chloride, an unstable reagent that was used without purification as a solution in carbon tetrachloride .Physical And Chemical Properties Analysis
O-Benzyl Psilocin has a chemical formula of C18H22N2O. Its molecular weight is 282.38 g/mol. The compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.科学的研究の応用
Psychedelic Research and Therapy
O-Benzyl Psilocin, like its parent compound psilocin, has been studied for its potential therapeutic effects on mental health conditions. Research suggests that it may have antidepressant and anxiolytic properties. Clinical trials have explored its use in treating depression, anxiety, and post-traumatic stress disorder (PTSD) .
Neuroplasticity and Cognitive Enhancement
Psychedelics, including O-Benzyl Psilocin, have been investigated for their impact on neuroplasticity—the brain’s ability to reorganize and adapt. Some studies suggest that these compounds may enhance neuroplasticity, potentially improving cognitive function and creativity .
Neuroscientific Studies
Researchers use O-Benzyl Psilocin to investigate brain function and connectivity. Functional magnetic resonance imaging (fMRI) studies have explored how it affects brain networks, revealing insights into consciousness, perception, and altered states of mind .
Neuropharmacology and Receptor Binding
Understanding the pharmacology of O-Benzyl Psilocin involves studying its interactions with serotonin receptors (particularly the 5-HT2A receptor). These investigations help elucidate its mechanism of action and potential therapeutic targets .
Drug Development and Optimization
Scientists explore O-Benzyl Psilocin as a lead compound for developing novel psychedelics with improved safety profiles and therapeutic efficacy. Modifications to its structure may yield derivatives with desirable properties .
Chemical Synthesis and Process Optimization
Efficient synthetic routes to O-Benzyl Psilocin are essential for research and potential therapeutic applications. .
Ethnobotanical and Historical Context
Understanding the cultural and historical use of O-Benzyl Psilocin provides context for its modern research. Ethnobotanists explore its role in traditional rituals and healing practices .
Safety and Risk Assessment
Researchers investigate the safety profile of O-Benzyl Psilocin, assessing potential adverse effects, drug interactions, and long-term consequences. These studies inform responsible use and guide clinical protocols .
作用機序
Target of Action
O-Benzyl Psilocin, like its parent compound psilocybin, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and perception .
Mode of Action
The compound interacts with its targets by acting as a partial agonist at the 5-HT2A serotonin receptor . This interaction influences neurotransmitter systems, leading to changes in perception and cognition .
Biochemical Pathways
Upon ingestion, psilocybin is rapidly dephosphorylated to psilocin . Psilocin then interacts with serotonin receptors, notably the 5-HT2A receptor, influencing neurotransmitter systems . This interaction promotes anti-inflammatory responses and neuroplasticity , affecting various biochemical pathways and their downstream effects.
Pharmacokinetics
Psilocybin is rapidly metabolized into psilocin, which readily enters the systemic circulation . The elimination half-life of psilocin is approximately 1.4 to 1.8 hours . Less than 2% of psilocin in plasma is excreted in urine in its original form , suggesting minimal renal elimination and a broad distribution in the body.
Result of Action
The molecular and cellular effects of O-Benzyl Psilocin’s action are profound. It induces molecular and cellular adaptations related to neuroplasticity . These adaptations include changes in the expression of plasticity-related genes and proteins, such as Brain-Derived Neurotrophic Factor (BDNF), resulting in altered neuroplasticity . These changes may underlie the compound’s observed psychoactive effects .
Action Environment
The action, efficacy, and stability of O-Benzyl Psilocin can be influenced by various environmental factors. For instance, the enzymatic breakdown of psilocin glucuronide metabolite during analysis can prolong the window of detection for psilocin . .
Safety and Hazards
将来の方向性
Psilocybin has shown therapeutic benefits for the treatment of numerous psychiatric conditions. Despite positive clinical end points targeting depression and anxiety, the mechanism(s) that may be responsible for the antidepressant effects of psilocybin remain contested . Future research directions for psilocybin-based therapies are being explored .
特性
IUPAC Name |
N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHERKDDDEMCCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543983 |
Source


|
| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl Psilocin | |
CAS RN |
28383-23-5 |
Source


|
| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



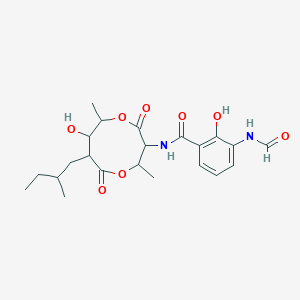
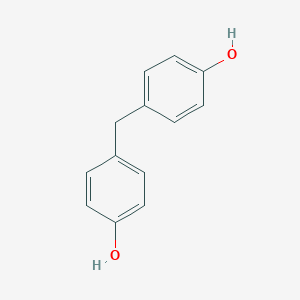
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

